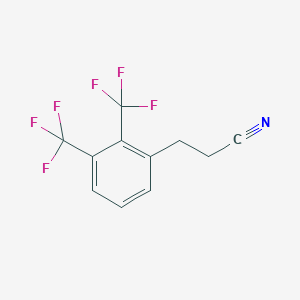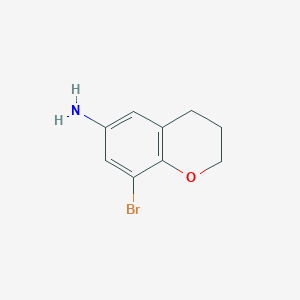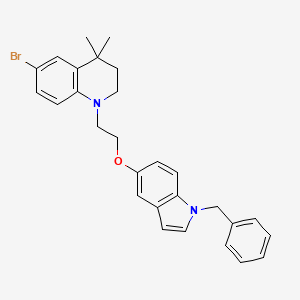
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of indole and quinoline structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the formation of the quinoline moiety. The key steps include:
Formation of the Indole Derivative: This involves the reaction of 1-benzyl-1H-indole with appropriate reagents to introduce the desired functional groups.
Coupling Reaction: The indole derivative is then coupled with a quinoline precursor under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer or neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1H-indole: Shares the indole structure but lacks the quinoline moiety.
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Contains the quinoline structure but lacks the indole moiety.
Uniqueness
1-(2-((1-Benzyl-1H-indol-5-yl)oxy)ethyl)-6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its combination of indole and quinoline structures, which may confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of reactions and interact with a broader array of molecular targets compared to its simpler counterparts.
Propriétés
Formule moléculaire |
C28H29BrN2O |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
1-[2-(1-benzylindol-5-yl)oxyethyl]-6-bromo-4,4-dimethyl-2,3-dihydroquinoline |
InChI |
InChI=1S/C28H29BrN2O/c1-28(2)13-15-30(27-10-8-23(29)19-25(27)28)16-17-32-24-9-11-26-22(18-24)12-14-31(26)20-21-6-4-3-5-7-21/h3-12,14,18-19H,13,15-17,20H2,1-2H3 |
Clé InChI |
APVMBNTYULALBE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C2=C1C=C(C=C2)Br)CCOC3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5S,10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14789975.png)
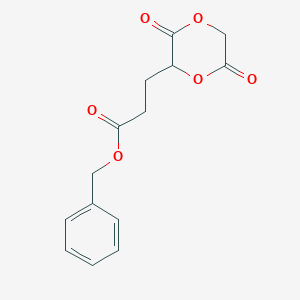
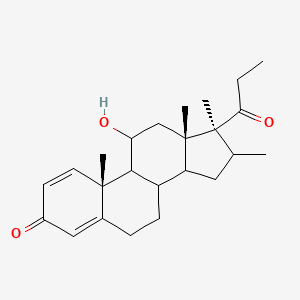
![1H-Isoindole-1,3(2H)-dione, 2-[2-hydroxy-3-[(2-hydroxyethyl)(phenylmethyl)amino]propyl]-](/img/structure/B14789992.png)

![2-[6-[2-Chloro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzothiophen-3-yl]acetic acid](/img/structure/B14790001.png)
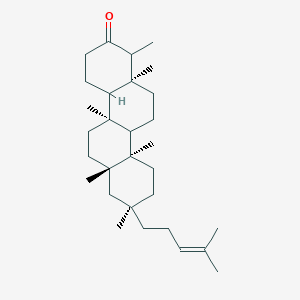
methanone](/img/structure/B14790017.png)
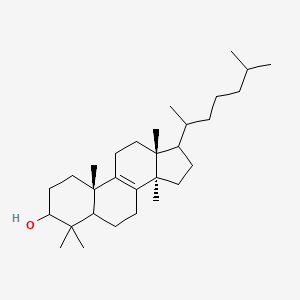

![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)
![2-[[4-(2,4-Dinitroanilino)phenyl]diazenyl]-6-phenylphenol](/img/structure/B14790048.png)
